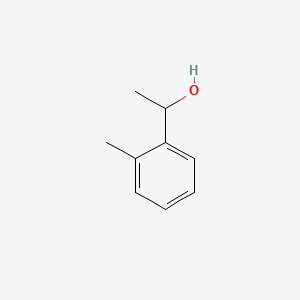
Silver methanesulfonate
Übersicht
Beschreibung
Silver methanesulfonate, also known as Silver methylsulfonate or Methanesulfonic acid silver salt, is a compound with the linear formula AgSO3CH3 . It is used as a catalyst for heterocyclization reactions and in the synthesis of unsaturated ketones and esters . It comes as a colorless, slightly yellowish aqueous solution .
Molecular Structure Analysis
The molecular weight of Silver methanesulfonate is 202.97 . The linear formula is AgSO3CH3 . The number of electrons in each of Silver’s shells is 2, 8, 18, 18, 1 and its electron configuration is [Kr]4d 10 5s 1 .Chemical Reactions Analysis
Silver methanesulfonate is used as a catalyst for heterocyclization reactions and in the synthesis of unsaturated ketones and esters . It is also used as a precursor to alkyl methanesulfonate derivatives, which are useful as alkylating agents for aromatic compounds .Physical And Chemical Properties Analysis
Silver methanesulfonate is a solid at room temperature . It has a melting point of 252-256 °C (lit.) . It is hygroscopic in its concentrated form . The concentration of Silver methanesulfonate in solution is 517 g/l minimum (275gr silver per liter) .Wissenschaftliche Forschungsanwendungen
Green Metallurgy: Refining of Precious Metals
Silver methanesulfonate plays a significant role in the refining of precious metals from secondary sources. It is used in methanesulfonic acid (MSA) leaching of raw silver granules, which is an alternative to the traditional silver nitrate-based electrorefining process. This method is less environmentally toxic and offers high aqueous solubility for the silver salt, making it a promising approach for green metallurgy. Fundamental investigations have shown that silver leaching yields of more than 90% are achievable, indicating its efficiency and potential for eco-friendly refining .
Catalysis: Heterocyclization Reactions
In the field of catalysis, silver methanesulfonate is utilized for heterocyclization reactions. These reactions are crucial for the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. The compound acts as a catalyst, facilitating the transformation of simpler molecules into cyclic structures, which are often more potent and have desirable properties .
Hydrometallurgy: Selective Leaching Processes
In hydrometallurgy, silver methanesulfonate is used in selective leaching processes. The compound’s ability to selectively dissolve certain metals from their ores or from mixed metal clusters is valuable for the extraction and purification of metals. This specificity is particularly useful when dealing with complex ores or recycling electronic waste .
Alkylation: Synthesis of Alkyl Methanesulfonate Derivatives
Silver methanesulfonate serves as a precursor for alkyl methanesulfonate derivatives, which are useful as alkylating agents for aromatic compounds. Alkylation is a fundamental chemical reaction in organic chemistry, and these derivatives are essential for introducing alkyl groups into aromatic rings, thereby modifying their chemical properties and biological activity .
Electrowinning: Recovery of Silver
The compound is integral to the electrowinning process, where it helps in the recovery of silver from solutions obtained after leaching. Electrowinning is a clean and efficient way to produce high-purity silver, and the use of silver methanesulfonate ensures that the process is both effective and environmentally responsible .
Research and Development: Green Chemistry Initiatives
Silver methanesulfonate is at the forefront of research and development initiatives focused on green chemistry. Its application in processes that aim to reduce or eliminate the use and generation of hazardous substances showcases its importance in developing sustainable and environmentally benign chemical methodologies .
Material Science: Nanoparticle Synthesis
Lastly, in material science, silver methanesulfonate is explored for the synthesis of silver nanoparticles. These nanoparticles have a wide range of applications, including in electronics, medicine, and as antimicrobial agents. The compound’s properties facilitate the controlled growth of nanoparticles, making it a valuable tool in nanotechnology research .
Safety and Hazards
Silver methanesulfonate is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed . Personal protective equipment/face protection should be worn when handling this compound. It should be stored in a well-ventilated place and kept in a tightly closed container .
Wirkmechanismus
- In these reactions, silver methanesulfonate facilitates the formation of cyclic compounds and the conversion of propargyl alcohols into α,β-unsaturated ketones and esters .
Target of Action
Action Environment
- Silver methanesulfonate is stable under various conditions due to its non-oxidizing nature and limited corrosivity. Its efficacy may be influenced by temperature, solvent choice, and the presence of other reactants. It offers advantages over strong acids like sulfuric acid, but emission restrictions related to sulfate byproducts should be considered .
Eigenschaften
IUPAC Name |
silver;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.Ag/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKQJVFHEUORBO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3AgO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75-75-2 (Parent) | |
| Record name | Methanesulfonic acid, silver(1+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883836 | |
| Record name | Methanesulfonic acid, silver(1+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver methanesulfonate | |
CAS RN |
2386-52-9 | |
| Record name | Methanesulfonic acid, silver(1+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, silver(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonic acid, silver(1+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Silver Methanesulfonate?
A1: Silver Methanesulfonate serves as a versatile compound in various scientific domains. It acts as a precursor for synthesizing other silver compounds, a useful mass standard in mass spectrometry, and a component in electroplating solutions for electronics manufacturing.
- Precursor in Material Science: Silver Methanesulfonate serves as a starting material for preparing Silver Nanoparticles (AgNPs), particularly within a non-aqueous environment [, ]. This is particularly useful for modifying materials like Ultra-High Molecular Weight Polyethylene (UHMWPE) to impart antibacterial properties [].
- Mass Spectrometry Standard: In field desorption mass spectrometry, Silver Methanesulfonate, alone or mixed with Silver Trifluoromethanesulfonate, acts as a reliable mass standard for calibrating instruments and verifying data accuracy [, ].
- Electroplating Solutions: Silver Methanesulfonate is a crucial component in tin-based electroplating solutions used to create solder bumps in flip chip packages, which are essential in microelectronics [].
Q2: How does Silver Methanesulfonate contribute to the synthesis of Silver Nanoparticles?
A2: Silver Methanesulfonate acts as a soluble silver source that can be easily reduced to form Silver Nanoparticles. Researchers have explored different methods using Silver Methanesulfonate for this purpose:
- Polyol Synthesis: Utilizing a polyol like ethylene glycol as both a solvent and a reducing agent [].
- In-situ Reduction: Directly reducing Silver Methanesulfonate within a polymer matrix like UHMWPE to create a composite material with dispersed Silver Nanoparticles [].
Q3: How does the structure of Silver Methanesulfonate relate to its applications?
A3: Silver Methanesulfonate (AgSO3CH3) comprises a silver cation (Ag+) ionically bonded to a methanesulfonate anion (SO3CH3−). This structure dictates its properties and applications:
Q4: What is the antibacterial mechanism of Silver Nanoparticles generated from Silver Methanesulfonate?
A4: While the exact mechanism is multifaceted and still under investigation, studies using Silver Methanesulfonate-derived Silver Nanoparticles embedded in UHMWPE demonstrate effectiveness against E. Coli and S. Aureus []. Generally, Silver Nanoparticles are thought to exert their antibacterial effect through:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




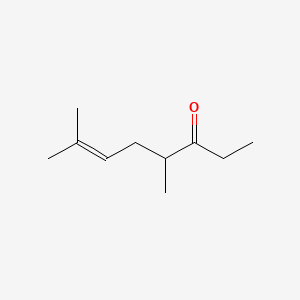
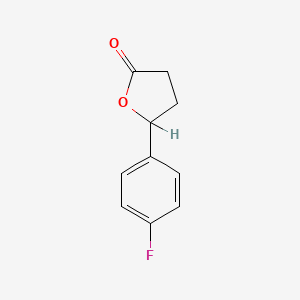

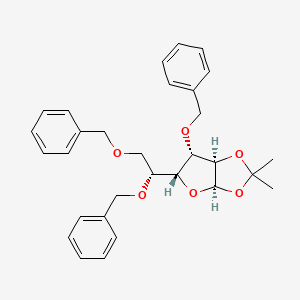
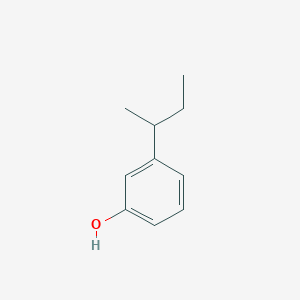
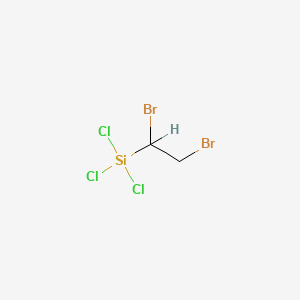

![1H-Isoindole-1,3(2H)-dione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-](/img/structure/B1581140.png)
![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1581144.png)

